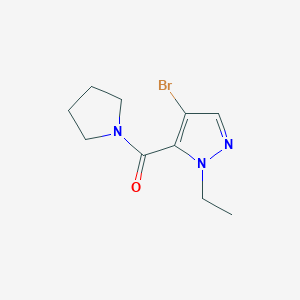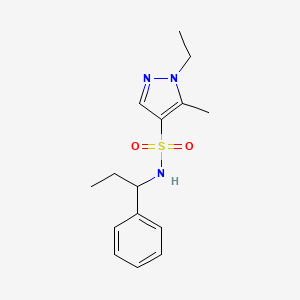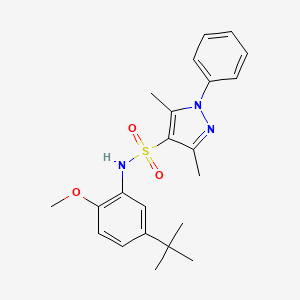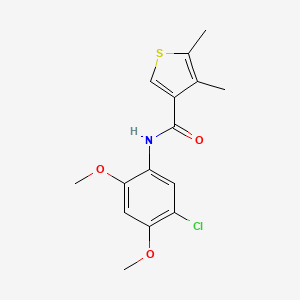![molecular formula C17H15ClN2O5 B4778176 propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B4778176.png)
propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate
Descripción general
Descripción
Propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers led by Dr. Raghavendra Rao at the National Brain Research Centre, India. Since then, CNB-001 has been studied extensively for its therapeutic effects and mechanism of action.
Mecanismo De Acción
The exact mechanism of action of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell death. propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. It also inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated and does not show any significant toxicity at therapeutic doses. propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate is its ability to protect neurons from oxidative stress and inflammation, which are common features of many neurological disorders. It has also shown good efficacy in various animal models of neurological disorders. However, one of the limitations of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate is the lack of clinical data, as it is still in the preclinical stage of development.
Direcciones Futuras
There are several future directions for research on propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate. One area of interest is its potential use in combination therapy with other drugs for treating neurological disorders. Another area of research is the development of novel formulations and delivery methods for propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate to improve its efficacy and bioavailability. Further studies are also needed to elucidate the exact mechanism of action of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate and its potential use in other disease models. Overall, propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate shows great promise as a potential therapeutic agent for treating neurological disorders, and further research is warranted to fully explore its potential.
Aplicaciones Científicas De Investigación
Propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been studied for its anti-inflammatory and antioxidant properties. propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has shown promising results in improving cognitive function, reducing oxidative stress, and preventing neuronal damage in these models.
Propiedades
IUPAC Name |
propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)14-10-12(18)5-8-15(14)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGZBRDKFKRYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(5-chloro-2-nitrophenyl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4778094.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4778103.png)
![6-cyclopropyl-1-isopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4778111.png)

![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778115.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4778133.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4778145.png)

![9-ethyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4778167.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4778168.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4778182.png)
